![molecular formula C12H11N3O3 B2658470 (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid CAS No. 1030553-73-1](/img/structure/B2658470.png)

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

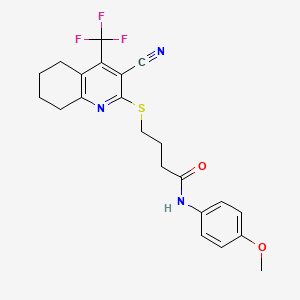

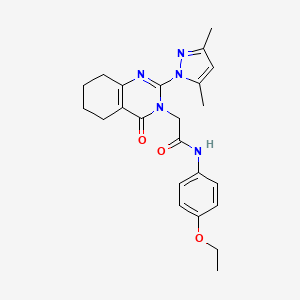

A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which includes “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid”, has been revealed . This synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The synthesis of the desired product occurs in solvent-free conditions via the Biginelli reaction .

Molecular Structure Analysis

The molecular formula of “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid” is C12H11N3O3. Its molecular weight is 245.238.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid” include the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and the use of lactic acid as a green catalyst . The synthesis occurs via the Biginelli reaction .

Applications De Recherche Scientifique

- 2-oxo-THPBA has demonstrated antimicrobial and antiviral properties. Researchers have investigated its potential as a therapeutic agent against infectious diseases, including bacterial and viral infections .

- The compound shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .

- Studies have explored 2-oxo-THPBA’s role in cancer therapy. It may inhibit tumor growth and metastasis, making it a candidate for further investigation in oncology .

- Some derivatives of 2-oxo-THPBA act as adrenergic receptor antagonists. These compounds are relevant for treating conditions like prostatic hyperplasia .

- Researchers have synthesized a library of 2-oxo-THPBA derivatives and evaluated their β-glucuronidase inhibitory activity. Inhibition of this enzyme is crucial for treating certain diseases .

- A novel one-pot synthesis of 2-oxo-THPBA involves using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a green catalyst. This approach offers environmentally benign conditions, readily available starting materials, and high yields .

Antimicrobial and Antiviral Activity

Anti-Inflammatory Action

Anticancer Potential

Adrenergic Receptor Antagonists

β-Glucuronidase Inhibition

Green Synthesis Approach

Propriétés

IUPAC Name |

2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-9-4-2-1-3-8(9)13-12(15)14-11(7)18/h1-4,7H,5-6H2,(H,16,17)(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHXWJCMBYFRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Ethylphenoxy)-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2658394.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)

![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)

![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)

![2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2658408.png)